![molecular formula C27H21N5O3S2 B2480345 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 536706-60-2](/img/structure/B2480345.png)
2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The chemical compound belongs to a class of compounds known for their complex molecular structures and potential bioactive properties. While specific studies directly addressing this compound are scarce, research on similar molecules, particularly those involving pyrimido[5,4-b]indol, thiazole, and acetamide groups, suggests a broad interest in their synthesis, structural analysis, and bioactivity, including anticancer and anti-inflammatory activities (Al-Sanea et al., 2020).
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes aim to attach various functional groups to the core structure, enhancing the molecule's potential bioactivity (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by multiple functional groups, including pyrimido[5,4-b]indol, thiazole, and acetamide, which are crucial for their bioactive properties. Structural analyses, such as NMR, IR, and X-ray crystallography, are essential for confirming the identity and purity of these compounds (Nagarajaiah & Begum, 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation, ring transformations, and electrophilic substitutions, which are pivotal for synthesizing desired derivatives with potential biological activities. The presence of reactive sites like the thiazole and pyrimido[5,4-b]indol rings allows for regioselective attacks and cyclizations, leading to a diverse range of products (Shams et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their formulation and bioavailability. For example, the solubility can be enhanced by modifying functional groups or introducing soluble moieties into the molecule (Shibuya et al., 2018).
Scientific Research Applications
Anticancer Potential
Compounds related to 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have demonstrated anticancer properties. Al-Sanea et al. (2020) synthesized compounds with a similar structure and tested them for anticancer activity, finding notable inhibition against several cancer cell lines (Al-Sanea et al., 2020). Additionally, Havrylyuk et al. (2013) synthesized thiazol-4-one derivatives that showed selective inhibition of leukemia cell lines (Havrylyuk et al., 2013).
Antimicrobial Properties
This compound's related derivatives have been synthesized and tested for antimicrobial activities. Debnath and Ganguly (2015) synthesized acetamide derivatives that exhibited promising antibacterial and antifungal activities (Debnath & Ganguly, 2015). Also, Wardkhan et al. (2008) explored the antimicrobial activities of thiazoles and their fused derivatives, demonstrating efficacy against various bacterial and fungal pathogens (Wardkhan et al., 2008).
Analgesic and Anti-Inflammatory Activities
Compounds structurally related to this compound have been reported to possess analgesic and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds including derivatives of this compound, which were evaluated for their COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Imaging and Diagnostic Applications
Some derivatives of this compound have been synthesized for potential use in imaging and diagnostics. Gao et al. (2016) developed carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging of nucleotide pyrophosphatase/phosphodiesterase 1, demonstrating potential applications in positron emission tomography (PET) imaging (Gao, Wang, & Zheng, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O3S2/c1-15-10-11-20-21(12-15)37-26(29-20)30-22(33)14-36-27-31-23-18-8-3-4-9-19(18)28-24(23)25(34)32(27)16-6-5-7-17(13-16)35-2/h3-13,28H,14H2,1-2H3,(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZQHAMRRBVYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)NC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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